molecular formula C10H12OS B8768611 2-(Isopropylthio)benzaldehyde CAS No. 53606-32-9

2-(Isopropylthio)benzaldehyde

Cat. No.: B8768611
CAS No.: 53606-32-9
M. Wt: 180.27 g/mol
InChI Key: UGPQFYISFDNTAZ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)benzaldehyde is an organosulfur compound featuring a benzaldehyde backbone substituted with an isopropylthio (-S-iPr) group at the 2-position. The thioether group introduces distinct electronic and steric properties compared to oxygen-based substituents (e.g., methoxy or methyl groups).

Properties

CAS No.

53606-32-9

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-propan-2-ylsulfanylbenzaldehyde

InChI

InChI=1S/C10H12OS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3

InChI Key

UGPQFYISFDNTAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

The electronic and steric profiles of substituents significantly influence the reactivity of benzaldehyde derivatives:

  • This compound achieves a synthesis yield of 96.0% under optimized conditions, highlighting the efficiency of methoxy-substituted benzaldehydes in synthetic routes .
  • Methyl groups (e.g., 5-isopropyl-2-methylbenzaldehyde) : Methyl substituents are less electron-donating than methoxy groups but introduce moderate steric hindrance. The molecular formula (C₁₁H₁₄O) and molar mass (162.23 g/mol) suggest a compact structure with applications in fragrance or pharmaceutical intermediates .
  • Cyclopropylmethoxy groups (e.g., 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde) : The strained cyclopropyl ring may increase reactivity in ring-opening or cross-coupling reactions. This substituent’s unique geometry could influence binding in catalytic systems .
  • The sulfur atom’s lower electronegativity compared to oxygen may alter redox behavior and catalytic activity.

Physicochemical Properties

Compound Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties
5-isopropyl-2,4-dimethoxybenzaldehyde 2,4-OCH₃; 5-iPr C₁₂H₁₆O₃ 208.26 High polarity, 96% synthesis yield
5-isopropyl-2-methylbenzaldehyde 2-CH₃; 5-iPr C₁₁H₁₄O 162.23 Moderate steric hindrance
2-(cyclopropylmethoxy)-5-iPr-benzaldehyde 2-O-(cyclopropylmethyl); 5-iPr C₁₄H₁₈O₂ 218.29 Enhanced reactivity from cyclopropyl
2-(Isopropylthio)benzaldehyde 2-S-iPr C₁₀H₁₂OS 180.27 Theoretical lower polarity, higher lipophilicity

Research Findings and Trends

  • Electronic Effects : Thioethers exhibit reduced hydrogen-bonding capacity compared to ethers, impacting solubility and crystallinity.
  • Steric Demand : The isopropylthio group’s bulkiness may hinder regioselectivity in electrophilic substitution reactions, necessitating tailored reaction conditions.
  • Synthetic Challenges : Thioether formation often requires stringent anhydrous conditions and metal catalysts, increasing production costs compared to oxygen analogs.

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